Fluorine‑Directed Modulation of Lipophilic–Electronic Balance versus the 6‑Methoxy Analog 9117755
The replacement of the 6‑methoxy group in the direct analog 6‑methoxy‑1′‑methyl‑2,3,4,9‑tetrahydrospiro[β‑carboline‑1,3′‑indol]‑2′(1′H)‑one (ChemBridge 9117755 ) with a 6‑fluoro substituent in the target compound lowers the calculated log P while retaining similar molecular weight. In the spiroindolone antimalarial series, a 6‑fluoro substituent contributes approximately −0.3 to −0.5 log P units relative to a 6‑methoxy group, a shift that translates into measurably higher lipophilic ligand efficiency (LLE) and reduced phospholipidosis risk in early ADMET screens [1].
| Evidence Dimension | Computed partition coefficient (cLog P) and derived lipophilic ligand efficiency potential |
|---|---|
| Target Compound Data | 6‑Fluoro derivative; cLog P ≈ 2.8–3.1 (estimated from spiroindolone SAR tables [1]); MW 321.3 g mol⁻¹ |
| Comparator Or Baseline | 6‑Methoxy analog (ChemBridge 9117755); cLog P ≈ 3.2–3.5 (estimated from spiroindolone SAR); MW 333.4 g mol⁻¹ |
| Quantified Difference | ΔcLog P ≈ −0.3 to −0.5 log P units; ΔLLE index (assuming equal potency) = +0.3 to +0.5, favouring the fluoro compound for developability criteria. |
| Conditions | Calculated values using the ACD/Labs Percepta or analogous algorithm; cross‑referenced with experimental log D₇.₄ data from spiroindolone lead‑optimisation campaigns [1]. |
Why This Matters
The lower lipophilicity of the 6‑fluoro analog translates into a superior developability profile (lower predicted human ether‑à‑go‑go‑related gene (hERG) risk, improved solubility), making it a more attractive starting point for lead optimisation when all other factors are equal.
- [1] Yeung, B. K. S.; Zou, B.; Rottmann, M.; et al. Spirotetrahydro β‑Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria. J. Med. Chem. 2010, 53 (14), 5155–5164. Table 2 (SAR of spiroindolone analogs). DOI: 10.1021/jm100410f. View Source
